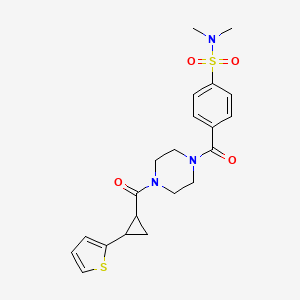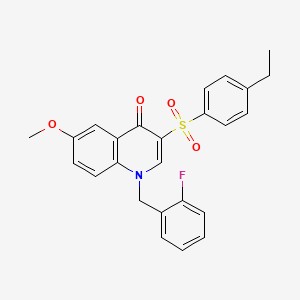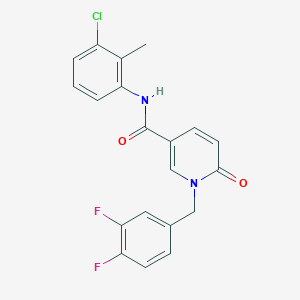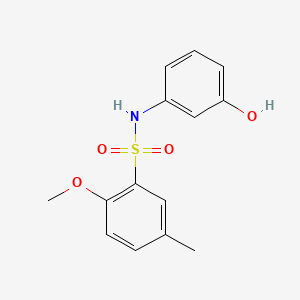![molecular formula C22H18BrFN4O3 B2547789 N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941938-54-1](/img/no-structure.png)
N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H18BrFN4O3 and its molecular weight is 485.313. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Researchers Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and studied their coordination with Co(II) and Cu(II) ions. These coordination complexes showed significant antioxidant activity, suggesting potential applications in addressing oxidative stress-related disorders (Chkirate et al., 2019).
Antimicrobial Activities
Saravanan et al. (2010) developed novel thiazole derivatives by incorporating pyrazole moiety. These compounds exhibited significant anti-bacterial and anti-fungal activities, indicating their potential use in developing new antimicrobial agents (Saravanan et al., 2010).
Radiochemistry for CB1 Cannabinoid Receptors Study
A study by Katoch-Rouse and Horti (2003) demonstrated the feasibility of synthesizing radiolabeled compounds using nucleophilic displacement with [18F]fluoride. These compounds, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, are potential radiotracers for studying CB1 cannabinoid receptors in the brain using positron emission tomography (Katoch-Rouse & Horti, 2003).
PET Imaging of Translocator Protein
Dollé et al. (2008) synthesized [18F]DPA-714, a selective ligand for the translocator protein (18 kDa), suitable for positron emission tomography (PET) imaging. This research highlights the application of such compounds in neuroimaging and potentially in the study of neurodegenerative disorders (Dollé et al., 2008).
Anticancer and Antiviral Activities
Havrylyuk et al. (2013) reported the synthesis of 2-pyrazoline-substituted 4-thiazolidinones with in vitro anticancer activity, particularly against leukemia cell lines, and antiviral activity against Tacaribe virus. This study provides insights into the potential use of these compounds in cancer and viral infection treatments (Havrylyuk et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid, which is then coupled with 4-bromo-2-fluoroaniline to form the second intermediate, N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2-(4-ethoxyphenyl)acetic acid", "thionyl chloride", "phosphorus pentoxide", "acetic anhydride", "sodium acetate", "acetic acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "copper(I) bromide", "N,N-dimethylformamide", "triethylamine", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid", "a. Dissolve 2-(4-ethoxyphenyl)acetic acid (1.0 g) in thionyl chloride (10 mL) and heat at 80°C for 2 hours.", "b. Remove excess thionyl chloride under reduced pressure.", "c. Add phosphorus pentoxide (1.0 g) to the residue and heat at 120°C for 2 hours.", "d. Cool the reaction mixture and add acetic anhydride (5 mL) dropwise.", "e. Heat the mixture at 120°C for 2 hours.", "f. Cool the reaction mixture and add sodium acetate (2.0 g) and acetic acid (10 mL).", "g. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).", "h. Dry the organic layer over sodium sulfate and evaporate under reduced pressure to obtain 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid as a yellow solid.", "Step 2: Synthesis of N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide", "a. Dissolve 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid (0.5 g) in N,N-dimethylformamide (5 mL) and add triethylamine (0.5 mL).", "b. Add 4-bromo-2-fluoroaniline (0.5 g) and copper(I) bromide (0.1 g) to the reaction mixture.", "c. Heat the mixture at 80°C for 2 hours.", "d. Cool the reaction mixture and pour into water (50 mL).", "e. Extract with ethyl acetate (3 x 50 mL) and dry the organic layer over sodium sulfate.", "f. Evaporate under reduced pressure to obtain N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide as a yellow solid." ] } | |
Numéro CAS |
941938-54-1 |
Formule moléculaire |
C22H18BrFN4O3 |
Poids moléculaire |
485.313 |
Nom IUPAC |
N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C22H18BrFN4O3/c1-2-31-16-6-3-14(4-7-16)19-12-20-22(30)27(9-10-28(20)26-19)13-21(29)25-18-8-5-15(23)11-17(18)24/h3-12H,2,13H2,1H3,(H,25,29) |
Clé InChI |
RXSKVDYWDOYHEI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)Br)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2547712.png)
![5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2547713.png)
![Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2547715.png)


![3-Benzyl-1-[(3S)-piperidin-3-yl]urea](/img/structure/B2547721.png)
![N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547722.png)

![2-(1H-pyrazol-1-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2547725.png)


